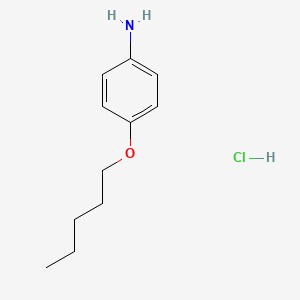
p-Pentoxyaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pentyloxy)aniline hydrochloride is an organic compound with the molecular formula C11H17NO·HCl. It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a pentyloxy group (–OC5H11). This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentyloxy)aniline hydrochloride typically involves the reaction of 4-(pentyloxy)aniline with hydrochloric acid. The general procedure includes mixing 4-(pentyloxy)aniline with concentrated hydrochloric acid and evaporating the mixture to dryness. The resulting solid is then dried in an oven at 110–120°C .
Industrial Production Methods
Industrial production of 4-(pentyloxy)aniline hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors, where the reaction parameters such as temperature, pressure, and concentration are optimized for industrial efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pentyloxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium amide (NaNH2) and organolithium reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
4-(Pentyloxy)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(pentyloxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyaniline: Similar structure with a methoxy group instead of a pentyloxy group.
4-Ethoxyaniline: Contains an ethoxy group in place of the pentyloxy group.
4-Butoxyaniline: Features a butoxy group instead of a pentyloxy group.
Uniqueness
4-(Pentyloxy)aniline hydrochloride is unique due to its specific pentyloxy substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H18ClNO |
|---|---|
Peso molecular |
215.72 g/mol |
Nombre IUPAC |
4-pentoxyaniline;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-2-3-4-9-13-11-7-5-10(12)6-8-11;/h5-8H,2-4,9,12H2,1H3;1H |
Clave InChI |
NIYAFPKSPYKUEP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















